Safingol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

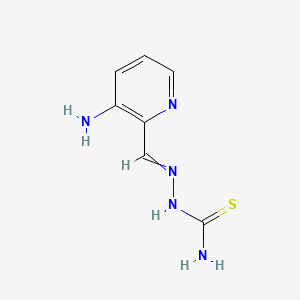

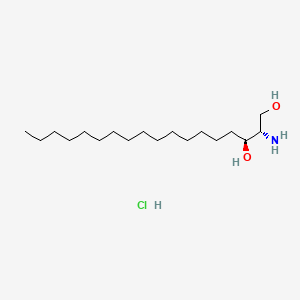

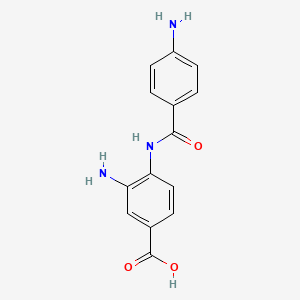

Safingol hydrochloride, also known as L-threo-dihydrosphingosine hydrochloride, is a lyso-sphingolipid protein kinase inhibitor. It has shown promising potential in the field of medicine, particularly as an anticancer agent. This compound is a colorless solid with the molecular formula C18H39NO2·HCl .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are two general synthetic routes for safingol hydrochloride:

Diastereoselective or Enantioselective Methods: These methods lead directly to the desired product.

Non-Stereoselective Methods: These methods result in racemic mixtures, which are subsequently subjected to resolution.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the large-scale preparation involves careful selection of solvents for recrystallization of mixtures of diastereoisomers .

Chemical Reactions Analysis

Types of Reactions

Safingol hydrochloride undergoes various types of chemical reactions, including:

Oxidation: Safingol can be oxidized to form reactive oxygen species (ROS).

Reduction: Catalytic hydrogenation is used in its synthesis.

Substitution: Safingol can inhibit protein kinase C by competing with phorbol dibutyrate at regulatory domains.

Common Reagents and Conditions

Oxidation: Reactive oxygen species (ROS) are generated during safingol’s inhibitory effects.

Reduction: Catalytic hydrogenation is used in the synthesis of safingol from nitroaldol intermediates.

Major Products Formed

Oxidation: Formation of ROS.

Reduction: Formation of L-threo-dihydrosphingosine from nitroaldol intermediates.

Scientific Research Applications

Safingol hydrochloride has several scientific research applications:

Chemistry: Used as a specific inhibitor of protein kinase C and phosphoinositide 3-kinase (PI3k).

Biology: Induces autophagy and cell death in solid tumor cells.

Medicine: Demonstrates anticancer potential by modulating multi-drug resistance and inducing necrosis.

Industry: Utilized in research for developing new cancer therapies.

Mechanism of Action

Safingol hydrochloride exerts its effects by inhibiting protein kinase C and phosphoinositide 3-kinase (PI3k). It competitively competes with phorbol dibutyrate at regulatory domains of the protein kinase C family, inhibiting the activation of enzymes such as PKCβ-I, PKCδ, and PKCε . Additionally, safingol inhibits glucose uptake, resulting in oxidative stress and the generation of ROS, which synergize to induce autophagy .

Comparison with Similar Compounds

Similar Compounds

Sphingosine: A naturally occurring sphingolipid that also inhibits protein kinase C.

Ceramide: Another sphingolipid involved in cell signaling and apoptosis.

Sphingosine 1-phosphate (S1P): A sphingolipid metabolite that promotes cell growth and proliferation.

Uniqueness

Safingol hydrochloride is unique in its ability to induce autophagy and cell death in cancer cells by inhibiting both protein kinase C and PI3k pathways . Unlike sphingosine and ceramide, safingol has shown potential in clinical trials for its anticancer properties .

Properties

CAS No. |

139755-79-6 |

|---|---|

Molecular Formula |

C18H40ClNO2 |

Molecular Weight |

338.0 g/mol |

IUPAC Name |

(2S,3S)-2-aminooctadecane-1,3-diol;hydrochloride |

InChI |

InChI=1S/C18H39NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17-18,20-21H,2-16,19H2,1H3;1H/t17-,18-;/m0./s1 |

InChI Key |

BEHHCQFBLOARIX-APTPAJQOSA-N |

SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O.Cl |

Isomeric SMILES |

CCCCCCCCCCCCCCC[C@@H]([C@H](CO)N)O.Cl |

Canonical SMILES |

CCCCCCCCCCCCCCCC(C(CO)N)O.Cl |

Key on ui other cas no. |

139755-79-6 |

Synonyms |

2-aminooctadecane-1,3-diol dihydrosphingosine erythro-D-sphinganine safingol safingol hydrochloride safingol, ((R*,S*)-(+-))-isomer safingol, (R-(R*,R*))-isomer safingol, (S-(R*,S*))-isomer saginfol SPC 100270 SPC-100270 sphinganine threo-dihydrosphingosine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)-(4-morpholinyl)methanone](/img/structure/B1226718.png)

![(8R,10S)-8-acetyl-10-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one](/img/structure/B1226721.png)

![5-(4-Chlorobenzoyl)-4-hydroxy-6-[5-(2-nitrophenyl)furan-2-yl]-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B1226727.png)

![2-[(3-Cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)thio]-2-phenylacetic acid](/img/structure/B1226731.png)

![trans-4-[({2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1226740.png)

![5-[(3-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1226741.png)